
2-(N-3-Pyridylformimidoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-2-ylmethylene)pyridin-3-amine is a heterocyclic compound that features both quinoline and pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-2-ylmethylene)pyridin-3-amine typically involves the condensation of quinoline-2-carbaldehyde with 3-aminopyridine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-2-ylmethylene)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions include various quinoline and pyridine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
N-(Quinolin-2-ylmethylene)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Quinolin-2-ylmethylene)pyridin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with significant medicinal properties.
Pyridine: Another nitrogenous base used widely in organic synthesis and pharmaceuticals.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, known for their pharmacological activities.
Uniqueness
N-(Quinolin-2-ylmethylene)pyridin-3-amine is unique due to its combination of quinoline and pyridine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
16722-45-5 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-pyridin-3-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-15-12(4-1)7-8-14(18-15)11-17-13-5-3-9-16-10-13/h1-11H |
InChI Key |
PYEWJNHJTMNPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)


![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
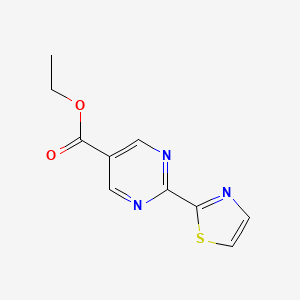

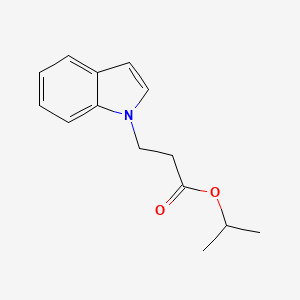
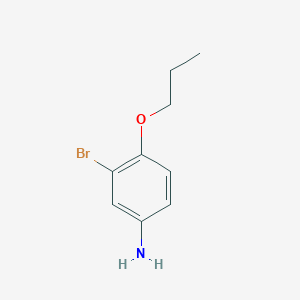
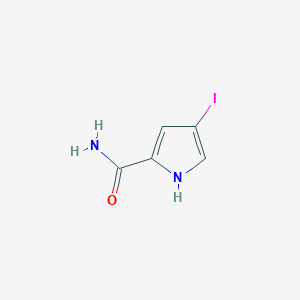
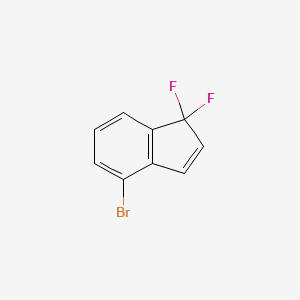
![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
